3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring substituted with a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-15-6-2-1-3-7-15)22-10-4-5-13(12-22)11-16-20-17(21-24-16)14-8-9-14/h1-3,6-7,13-14H,4-5,8-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDQCWMFHTYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a cyclopropyl-substituted amidoxime with an appropriate carboxylic acid derivative under basic conditions. The resulting intermediate is then coupled with a piperidine derivative to form the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H₂O₂ and KMnO₄, typically used in aqueous or organic solvents.
Reduction: Reducing agents like LiAlH₄ and NaBH₄ are used in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions often require the use of bases like NaOH or potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: This compound shares the oxadiazole ring and cyclopropyl group but lacks the piperidine and phenyl substituents.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Similar in structure but with a cyclobutyl group instead of a cyclopropyl group.
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: Contains a chloromethyl group in place of the piperidine and phenyl groups.
Uniqueness
The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide lies in its combination of the oxadiazole ring with a piperidine and phenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a piperidine ring, an oxadiazole moiety, and a phenyl group. Its chemical formula is with a molecular weight of approximately 284.36 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, compounds similar to this compound showed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | S. aureus | Moderate |
| 2 | E. coli | Strong |
| 3 | Bacillus subtilis | Weak |
Antiviral Activity
Compounds containing piperidine and oxadiazole structures have been investigated for their antiviral effects. A study demonstrated that similar piperidine derivatives exhibited antiviral activity against HIV and other viruses . The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition. Studies have shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 8.7 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperidine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
- Oxidative Stress Modulation : The oxadiazole ring has been associated with antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Interaction : Compounds like this may inhibit key enzymes involved in metabolic pathways or viral replication.
Case Studies
Several case studies provide insights into the effectiveness of similar compounds:
- Antiviral Screening : A study on related piperidine derivatives reported significant antiviral activity against HIV with an IC50 value below 10 µM, suggesting strong potential for therapeutic applications .
- Antimicrobial Efficacy : In another investigation, compounds with the oxadiazole structure demonstrated broad-spectrum antimicrobial activity, leading to further exploration in drug development .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide?
The synthesis involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and piperidine-carboxamide coupling. Key steps:
- Cyclopropane-oxadiazole synthesis : Use cyclopropyl amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .
- Piperidine coupling : Employ carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation between the oxadiazole-methyl intermediate and N-phenylpiperidine .
- Optimization : Adjust solvent polarity (e.g., DMF for oxadiazole formation, THF for coupling), temperature (60–100°C), and catalyst loading to improve yields (typically 50–70%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and piperidine moieties (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~370–380 for C₂₀H₂₃N₃O₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis spectrophotometry .
- Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure, monitored via LC-MS .
Advanced Research Questions
Q. What methodologies are recommended to resolve contradictions in biological activity data across assays?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols to rule out false positives/negatives .
- Off-target profiling : Use proteome-wide screening (e.g., affinity chromatography-MS) to identify unintended interactions .
- Data normalization : Apply statistical models (e.g., Z-score) to account for batch effects in high-throughput screens .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs, kinases). Focus on the oxadiazole’s hydrogen-bonding capability and piperidine’s conformational flexibility .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating cyclopropyl groups) .
Q. What strategies optimize the synthesis of derivatives with enhanced pharmacological properties?
- SAR-driven design : Modify the cyclopropyl group (e.g., fluorinated analogs) or piperidine’s N-substituents (e.g., electron-withdrawing groups) to improve metabolic stability .
- Parallel synthesis : Utilize robotic liquid handlers for high-throughput screening of analogs under varying coupling conditions (e.g., HATU vs. DCC) .
Q. How can reaction pathway analysis using quantum chemical calculations improve yield?
- DFT calculations : Compute transition states (Gaussian 16) to identify rate-limiting steps (e.g., oxadiazole ring closure) and optimize catalysts (e.g., ZnCl₂ for cyclocondensation) .
- Solvent effects : Use COSMO-RS to predict solvent polarity’s impact on reaction energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
